Cefetamet pivoxyl

Description

Historical Context of Cephalosporin (B10832234) Development as Antimicrobial Agents

The journey of cephalosporins as antimicrobial agents began in 1945 when Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now Acremonium), from a sewage outfall in Sardinia wikipedia.orgwikipedia.orgslideshare.nettandfonline.comresearchgate.netwikidoc.org. Initial investigations revealed that filtrates from this fungus possessed antibacterial activity, notably against Staphylococcus aureus and Salmonella typhi wikipedia.orgwikipedia.orgwikidoc.org. Further research by Sir Edward Abraham and Guy Newton at Oxford led to the isolation of Cephalosporin C, which, while not potent enough for direct clinical use, contained a β-lactam ring and exhibited stability against β-lactamases wikipedia.orgwikipedia.orgwikidoc.orgnih.gov.

The critical breakthrough came with the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), from Cephalosporin C wikipedia.orgwikipedia.orgwikidoc.org. Analogous to 6-aminopenicillanic acid (6-APA) in penicillin chemistry, 7-ACA served as a versatile scaffold for the synthesis of semi-synthetic cephalosporins. By modifying the side chains attached to the 7-ACA nucleus, researchers developed numerous derivatives with improved antibacterial spectra and pharmacokinetic properties wikipedia.orgwikipedia.orgwikidoc.orgijesir.orgopen.edu. The first commercially available cephalosporin, Cephalothin (cefalotin), was launched in 1964, marking the beginning of a new era in antibiotic therapy wikipedia.orgslideshare.netwikidoc.org. Over subsequent decades, cephalosporins have been systematically classified into generations (first through fifth), each representing advancements in their spectrum of activity, particularly against Gram-negative bacteria, and their resistance to β-lactamases wikidoc.orgijesir.orgopen.edu.

Conceptual Framework of Prodrug Strategies in Medicinal Chemistry

Prodrugs are essentially inactive or significantly less active derivatives of a parent drug that undergo biotransformation within the body to release the active therapeutic agent nih.govpatsnap.comjove.commdpi.comresearchgate.netslideshare.netijpcbs.com. This strategy is employed to overcome various obstacles encountered during drug development and delivery, including poor aqueous solubility, low lipophilicity, chemical instability, rapid metabolism, poor membrane permeability, and undesirable pharmacokinetic profiles nih.govpatsnap.commdpi.comresearchgate.netslideshare.netijpcbs.comnih.govacs.orgallucent.comewadirect.commdpi.com.

The fundamental principle of prodrug design involves covalently linking a temporary chemical moiety, often referred to as a promoiety or carrier, to the parent drug. This promoiety is designed to be cleaved by endogenous enzymes (such as esterases, peptidases, or phosphatases) or through chemical hydrolysis under physiological conditions, thereby liberating the active drug at its intended site of action or in the systemic circulation nih.govpatsnap.comjove.commdpi.comslideshare.netijpcbs.comnih.govacs.orgallucent.commdpi.com.

The objectives of prodrug design are multifaceted:

Enhanced Bioavailability: Improving absorption across biological membranes, particularly the gastrointestinal tract for oral administration nih.govpatsnap.comijpcbs.commdpi.com.

Improved Solubility and Stability: Modifying physicochemical properties to facilitate formulation and administration nih.govpatsnap.comslideshare.netijpcbs.comewadirect.com.

Targeted Delivery: Directing the drug to specific tissues or cells to maximize efficacy and minimize off-target effects nih.govpatsnap.comslideshare.netnih.govewadirect.commdpi.com.

Reduced Toxicity and Side Effects: Minimizing exposure of non-target tissues to the active drug nih.govpatsnap.comewadirect.com.

Masking Unpleasant Properties: Improving palatability or reducing local irritation nih.govpatsnap.comslideshare.net.

Prolonged Duration of Action: Achieving sustained release of the active drug nih.govpatsnap.comslideshare.netallucent.com.

Prodrug strategies have become an established and powerful tool in medicinal chemistry, enabling the development of drugs that might otherwise be considered non-developable due to inherent limitations nih.govresearchgate.netslideshare.netijpcbs.comacs.org.

Cefetamet (B193807) Pivoxil within the Landscape of Oral Cephalosporin Prodrugs

Cefetamet pivoxil represents a significant advancement in the development of orally administered cephalosporins. It is a semi-synthetic, third-generation cephalosporin antibiotic that functions as a prodrug of cefetamet medchemexpress.comnih.govnih.govpharmacompass.comnih.govguidechem.comresearchgate.netsigmaaldrich.cn. The parent compound, cefetamet, possesses broad-spectrum antibacterial activity, particularly against Gram-positive cocci and many Gram-negative bacteria, and exhibits notable stability against β-lactamases, making it a promising candidate for antimicrobial therapy nih.gov. However, cefetamet itself has limited oral bioavailability, necessitating the development of a prodrug strategy to facilitate its absorption from the gastrointestinal tract sigmaaldrich.cnasm.orgscielo.br.

Cefetamet pivoxil achieves this by incorporating a pivaloyloxymethyl ester moiety onto the carboxylic acid group of cefetamet nih.govpharmacompass.comnih.govguidechem.comscielo.br. This esterification increases the lipophilicity of the molecule, thereby enhancing its passive diffusion across the intestinal epithelium sigmaaldrich.cnasm.orgscielo.br. Upon absorption into the bloodstream or after passing through the gut wall and liver, the ester bond is rapidly cleaved by endogenous esterases, releasing the active cefetamet nih.govnih.govpharmacompass.comnih.govresearchgate.netsigmaaldrich.cnscielo.br. This prodrug approach effectively bypasses the absorption limitations of cefetamet, allowing for effective oral administration and achieving therapeutic concentrations in the body nih.govguidechem.comsigmaaldrich.cnasm.orgscielo.br. The development of oral cephalosporin prodrugs like cefetamet pivoxil has expanded treatment options, offering improved pharmacokinetic profiles and convenience compared to parenteral administration .

Structure

3D Structure

Propriétés

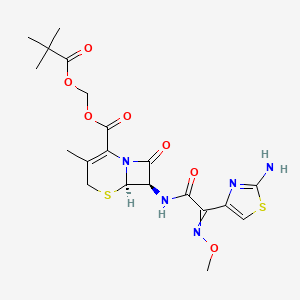

Formule moléculaire |

C20H25N5O7S2 |

|---|---|

Poids moléculaire |

511.6 g/mol |

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/t12-,16-/m1/s1 |

Clé InChI |

DASYMCLQENWCJG-MLGOLLRUSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Synonymes |

7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester cefetamet pivaloyloxymethyl ester cefetamet pivoxil cefetamet pivoxyl Ro 15-8075 Ro-15-8075 |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Methodologies of Cefetamet Pivoxyl

Synthetic Pathways for the Pivaloyloxymethyl Ester Moiety

The synthesis of cefetamet (B193807) pivoxyl is a multi-step process that culminates in the esterification of the cefetamet core. google.com The pivaloyloxymethyl group is not part of the initial cephalosporin (B10832234) structure but is added as a prodrug moiety to enhance lipid solubility and facilitate passive diffusion across cell membranes. wikipedia.org

The synthesis of cefetamet pivoxyl generally follows a two-step pathway. The first step involves the synthesis of the active component, cefetamet acid, followed by the esterification to yield the final prodrug. google.com

Step 1: Synthesis of Cefetamet Acid The primary precursor for the cephalosporin core is 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). google.com This is condensed with an activated side chain, typically 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine (B124118) thiazole (B1198619) ester (AE active ester). This condensation reaction is carried out under catalytic conditions to form the amide bond at the C-7 position of the cephalosporin nucleus. google.com

A common method involves dissolving 7-ADCA in a mixed solvent system, such as acetone-water-triethylamine, and then adding the AE active ester to initiate the condensation reaction. google.com The process has been optimized to improve yield and purity, with some methods achieving a molar yield of cefetamet acid as high as 79.4% relative to the starting 7-ADCA. google.com

Step 2: Esterification to this compound Once cefetamet acid is synthesized and purified, the crucial esterification step takes place. The carboxylic acid group at the C-4 position of the cephem nucleus is reacted with a pivaloyloxymethylating agent. A frequently used reagent for this purpose is iodomethyl pivalate. google.com

The reaction mechanism involves the nucleophilic attack of the carboxylate anion of cefetamet on the iodomethyl pivalate. This is often carried out in a strong polar solvent like N,N-dimethylacetamide (DMAc). google.com In some procedures, cefetamet acid is first converted to its sodium salt using a base like sodium methylate to enhance its nucleophilicity before reacting with iodomethyl pivalate. google.com The reaction temperature is typically kept low (e.g., 0-5 °C) to control reactivity and minimize side reactions. google.com Following the esterification, the product is often converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in an alcohol solvent, followed by crystallization. google.com

Table 1: Key Precursor Compounds in this compound Synthesis

| Compound Name | Role in Synthesis | Reference |

| 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) | Core cephalosporin nucleus | google.com |

| 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine thiazole ester | Activated side chain for acylation at the C-7 position | google.com |

| Iodomethyl pivalate | Pivaloyloxymethylating agent for esterification at the C-4 position | google.com |

| Cefetamet Acid | Intermediate compound; the active form of the drug | google.com |

Research into cephalosporin prodrugs is ongoing, with novel strategies focusing on improving oral absorption, stability, and targeted delivery. While not specific to this compound, these approaches indicate the direction of research in the field.

One strategy involves the creation of bifunctional prodrugs. For instance, in the synthesis of prodrugs for ceftizoxime, another cephalosporin, researchers have not only esterified the C-4 carboxyl group with lipophilic moieties but have also introduced hydrophilic groups like L-alanine to the C-7 side chain. pharm.or.jp This dual modification can further enhance oral absorption. pharm.or.jp

Another approach is the development of prodrugs that target specific bacterial resistance mechanisms. For example, a cephalosporin-fluoroquinolone prodrug was designed to be selectively cleaved by β-lactamase enzymes expressed by resistant bacteria, thereby releasing the active antibiotic ciprofloxacin (B1669076) only at the site of infection. mdpi.com

The pivaloyloxymethyl (POM) ester strategy itself is a well-established and successful approach used in various other drugs, including adefovir (B194249) dipivoxil and ertapenem (B1671056) prodrugs, to enhance oral bioavailability by masking charged groups. nih.gov The continued application and refinement of these esterification techniques are central to the development of next-generation oral antibiotics.

Isolation and Purification Techniques for this compound

The purity of the final this compound product is critical. A novel isolation and purification method has been developed that reportedly achieves higher purity and yield compared to previous techniques. ptfarm.pl This method utilizes the adsorptive properties of acidic active carbon. ptfarm.pl

The process involves adding acidic active carbon to the post-reaction mixture. Under specific pH conditions (pH 1-5), the entire amount of this compound, along with a small fraction of impurities, adsorbs onto the carbon. ptfarm.pl The purification then proceeds in a two-step elution:

Impurity Removal : The carbon cake is first washed with a solvent like 2-propyl alcohol. This step selectively removes the adsorbed impurities. ptfarm.pl

Product Elution : The pure this compound is then eluted from the active carbon using a different solvent, such as ethyl alcohol. ptfarm.pl

The ethanolic filtrates containing the product are combined and concentrated. Crystallization is then induced, often by adding an anti-solvent like n-hexane, to precipitate the pure this compound crystals. The final product is filtered, washed (e.g., with an ethanol/n-hexane mixture), and dried under reduced pressure. ptfarm.pl This method has been reported to yield this compound at 81.0-83.5% with high purity. ptfarm.pl

Spectroscopic and Chromatographic Characterization in Synthesis Verification

To verify the successful synthesis and to ensure the purity of this compound, a combination of spectroscopic and chromatographic techniques is employed. These methods are essential for quality control, identifying the compound, and detecting any impurities or isomers. researchgate.netnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. nih.gov

Reversed-Phase HPLC (RP-HPLC) : This is the standard mode used for separation. researchgate.net Methods typically use a C18 stationary phase. researchgate.netnih.govnih.gov

Mobile Phase : A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is common. Specific examples include acetonitrile (B52724)/water (80:20 v/v) and more complex systems like water-acetonitrile-methanol-phosphate buffer at a specific pH (e.g., pH 3.5). researchgate.netnih.gov

Detection : UV spectrophotometry is the standard detection method, with detection wavelengths typically set around 251 nm or 254 nm. researchgate.netnih.gov

Spectroscopic Methods:

Mass Spectrometry (MS) : When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for structural confirmation and impurity identification. Techniques like time-of-flight (TOF) and ion trap (TRAP) mass spectrometry have been used to characterize ten different impurities and isomers in this compound hydrochloride drug substance. nih.gov Tandem mass spectrometry (LC-MS/MS) is also used for quantitative determination in biological matrices. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used for the definitive structural confirmation of the synthesized compound and any isolated impurities. nih.gov

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule, confirming the presence of the ester and β-lactam rings. mdpi.com

Differential Scanning Calorimetry (DSC) : This thermal analysis technique is used to determine the melting point and to study the solid-state properties of the compound, which can be indicative of its purity and crystalline form. mdpi.com

Table 2: Chromatographic and Spectroscopic Parameters for this compound Analysis

| Technique | Parameters | Purpose | Reference(s) |

| RP-HPLC | Column: C18Mobile Phase: Acetonitrile:water (80:20 v/v) or Water-acetonitrile-methanol-phosphate buffer, pH 3.5 (50:35:10:5, v/v)Detection: UV at 251 nm or 254 nmRetention Time: ~6.2 min (under specific conditions) | Quantification, purity assessment, and routine quality control of bulk drug and formulations. | researchgate.netnih.govsci-hub.se |

| LC-MS/MS (TOF, TRAP) | Column: C18Ionization: Electrospray Ionization (ESI)Analysis: Fragmentation patterns (MSⁿ) are studied to elucidate structures.Principal Diagnostic Ion (m/z): 512.12869 [M+H]⁺ | Identification and structural characterization of the parent compound, its isomers, and process-related impurities. | nih.govresearchgate.netchrom-china.com |

| ¹H NMR | Used to confirm the structural assignment of isolated impurities after preparative HPLC. | Definitive structural elucidation. | nih.gov |

| FTIR Spectroscopy | Spectral bands corresponding to ester groups and the cephem ring are analyzed to study interactions, for example, in complexes with cyclodextrins. | Functional group identification and interaction studies. | mdpi.com |

| DSC | Used to obtain thermograms that show melting point shifts or changes in endothermic peaks, indicating complex formation or changes in the solid state. | Confirmation of complex formation, assessment of thermal stability, and identification of polymorphic forms. | mdpi.com |

Design and Synthesis of this compound Analogs for Research Purposes

The design and synthesis of analogs of existing antibiotics are a cornerstone of research aimed at overcoming antibiotic resistance, improving pharmacokinetic properties, and broadening the spectrum of activity. While specific research on a wide range of this compound analogs is not extensively published, general principles of cephalosporin analog synthesis can be applied.

The core structure of this compound offers several sites for modification:

The C-7 Side Chain : The (2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl group is crucial for antibacterial activity. Modifications here, such as replacing the aminothiazole ring or altering the methoxyimino group, could modulate the antibacterial spectrum and β-lactamase stability.

The C-3 Position : In cefetamet, this position has a methyl group. In other cephalosporins, this position is a key site for introducing various substituents to alter metabolism and pharmacokinetics. While cefetamet is a desacetoxycephalosporin, theoretical analogs could explore different groups at this position.

The C-4 Ester Moiety : The pivaloyloxymethyl ester is effective, but other promoieties could be synthesized to create analogs with different absorption or hydrolysis rates. Research on other cephalosporins has explored a variety of ester groups to optimize prodrug performance. pharm.or.jp For example, the synthesis of ertapenem prodrugs involved creating analogs with bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) esters. nih.gov

The synthesis of such analogs would follow established chemical pathways, starting from a suitable cephalosporin nucleus and employing techniques like selective protection of functional groups, acylation, and esterification, similar to the synthesis of this compound itself. pharm.or.jpnih.govnih.gov For instance, creating a new C-7 side chain analog would involve synthesizing the desired acyl chloride and reacting it with the 7-amino group of the cephalosporin core. nih.gov

Molecular Interactions at the Target Site

The primary mechanism of action for cefetamet, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall biosynthesis. This process is mediated by a group of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). toku-e.commims.commims.comapollopharmacy.innih.gov PBPs are membrane-bound enzymes, primarily transpeptidases and carboxypeptidases, responsible for catalyzing the cross-linking of peptidoglycan strands. This cross-linking provides the cell wall with its structural integrity and rigidity, enabling bacteria to withstand osmotic pressure and maintain their shape. oup.commdpi.com

Cefetamet interacts with PBPs by mimicking the structure of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. The highly reactive β-lactam ring of cefetamet is susceptible to nucleophilic attack by the serine residue present in the active site of PBPs. oup.commdpi.com This interaction leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. oup.commdpi.com This covalent modification effectively inactivates the PBP, thereby blocking the transpeptidation reaction and preventing the essential cross-linking of peptidoglycan chains. The resulting compromised cell wall leads to osmotic instability, cell lysis, and ultimately bacterial death.

Table 1: Comparative Penicillin-Binding Protein (PBP) Affinity in Escherichia coli C600

| Antibiotic | Target PBP | ID50 (µg/mL) | Relative Affinity to Cefetamet (PBP 3) | Relative Affinity to Cefetamet (PBP 1s) |

| Cefetamet | PBP 3 | 0.25 | 1x | 1x |

| Cefixime (B193813) | PBP 3 | 0.25 | 1x | 20x (higher) |

| Cefuroxime (B34974) | PBP 3 | 0.5 | 2x (lower) | 10x (higher) |

| Cefetamet | PBP 1s | N/A | N/A | 1x |

| Cefixime | PBP 1s | N/A | N/A | 20x (higher) |

| Cefuroxime | PBP 1s | N/A | N/A | 10x (higher) |

Note: ID50 values represent the concentration of antibiotic required to inhibit 50% of Bocillin FL binding to the specific PBP. Data for cefetamet's affinity to PBP 1s is used as a reference point for comparison with cefixime and cefuroxime. nih.govdrugbank.com

Compound List:

Cefetamet

Cefetamet pivoxil

Cefetamet pivoxil hydrochloride

Cefixime

Cefuroxime

Penicillin-Binding Proteins (PBPs)

Enzymatic Resistance Pathways (e.g., other beta-lactamases)

Beta-lactamases represent a primary mechanism by which bacteria confer resistance to beta-lactam antibiotics, including cephalosporins. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Cefetamet pivoxil exhibits notable stability against certain common beta-lactamases.

Hydrolysis studies have confirmed cefetamet's stability to TEM1 and SHV1, which are among the most prevalent enterobacterial beta-lactamases researchgate.netnih.gov. This stability contributes to its efficacy against strains producing these enzymes. In vitro studies indicate that cefetamet is highly effective against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, often at concentrations of 0.25 mg/l or less ncats.ionih.gov. Similarly, it shows good activity against beta-lactamase-producing strains of Escherichia coli, Klebsiella pneumoniae, and Klebsiella oxytoca researchgate.net. For instance, cefetamet demonstrated activity against E. coli, K. pneumoniae, and Serratia marcescens strains expressing an SHV-5-type beta-lactamase, with MIC values correlating with the quantity of enzyme produced researchgate.net. Cefetamet's superior activity compared to older oral cephalosporins against many Gram-negative pathogens is attributed to its enhanced stability towards beta-lactamases nih.gov.

However, the emergence and widespread dissemination of Extended-Spectrum Beta-Lactamases (ESBLs) pose a significant challenge. While cefetamet is stable to TEM1 and SHV1, ESBLs are a diverse group of enzymes that can hydrolyze a broader range of cephalosporins, including third-generation agents researchgate.netmedwinpublishers.commicrorao.com. Some studies suggest that strains producing ESBLs may exhibit reduced susceptibility or resistance to cefetamet pivoxil researchgate.netresearchgate.net. The specific activity against ESBL-producing organisms can vary depending on the type of ESBL and its expression level researchgate.netmicrorao.com. For example, certain Klebsiella oxytoca isolates producing a specific beta-lactamase (Ki) were found to be highly resistant to cefetamet, with an MIC of 32 µg/ml asm.org. AmpC cephalosporinases, another class of beta-lactamases, are also known to confer resistance, particularly in genera like Enterobacter, Citrobacter, and Klebsiella researchgate.net.

Table 1: In Vitro Activity of Cefetamet Against Selected Bacteria, Including Beta-Lactamase Producers

| Organism | Beta-Lactamase Production | MIC90 (µg/ml) | Reference |

| Haemophilus influenzae | Yes (25 strains) | 0.5 | asm.org |

| Moraxella catarrhalis | Not specified | ≤ 1 | ncats.io |

| Neisseria gonorrhoeae | Yes (23 strains) | 1 | asm.org |

| Escherichia coli | Not specified | 2 | asm.org |

| Klebsiella pneumoniae | Not specified | 2 | asm.org |

| Klebsiella oxytoca | Yes (Ki beta-lactamase) | 32 | asm.org |

| Escherichia coli | SHV-5-type beta-lactamase | Variable | researchgate.net |

| Klebsiella pneumoniae | SHV-5-type beta-lactamase | Variable | researchgate.net |

| Serratia marcescens | SHV-5-type beta-lactamase | Variable | researchgate.net |

| Haemophilus influenzae | Beta-lactamase producing | ≤ 0.25 | nih.gov |

| Moraxella catarrhalis | Beta-lactamase producing | ≤ 1 | nih.gov |

| Escherichia coli | Beta-lactamase producing | ≤ 4 | researchgate.net |

| Klebsiella pneumoniae | Beta-lactamase producing | ≤ 4 | researchgate.net |

Note: MIC90 represents the minimum inhibitory concentration required to inhibit 90% of the tested strains. Data for "Variable" indicates that susceptibility is dependent on enzyme quantity or type.

Target Site Modifications and Efflux Pump Mechanisms

Beyond enzymatic degradation, bacteria can develop resistance to antibiotics through modifications in their cellular targets or by actively expelling the drug from the cell.

Target Site Modifications: Cefetamet pivoxil, like other cephalosporins, targets Penicillin-Binding Proteins (PBPs) within the bacterial cell wall synthesis machinery ncats.io. Resistance can emerge if bacteria acquire mutations in the genes encoding these PBPs, altering the drug's binding affinity. Cefetamet pivoxil has demonstrated enhanced affinity for PBPs 1 and 3 compared to earlier oral cephalosporins, which may contribute to its efficacy researchgate.net. While specific resistance mechanisms involving PBP modifications for cefetamet are not extensively detailed in the provided literature, altered PBPs are a recognized pathway for resistance to beta-lactam antibiotics in general. For example, mutations in PBP-3 have been implicated in resistance to cefiderocol, another cephalosporin mdpi.com.

Efflux Pump Mechanisms: Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing intracellular drug concentrations below inhibitory levels researchgate.netnih.govnih.govmdpi.com. These pumps are a significant contributor to multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria nih.govcaister.com. The resistance-nodulation-division (RND) transporter superfamily represents a critical class of efflux pumps in Gram-negative bacteria, known for their broad substrate specificity and role in extruding multiple antibiotic classes nih.govnih.gov.

While the literature extensively discusses the role of efflux pumps in resistance to other antibiotic classes, such as fluoroquinolones researchgate.netnih.gov, specific detailed studies on cefetamet pivoxil being a substrate for particular efflux pumps are less prominent in the provided search results. However, the general principle of over-expression of efflux pumps leading to decreased antibiotic susceptibility is well-established mdpi.comcaister.com. It is plausible that cefetamet pivoxil could be a substrate for certain MDR efflux systems, contributing to resistance in strains that over-express these pumps. Further research would be needed to elucidate the specific efflux pumps involved in cefetamet resistance.

Compound Names Listed:

Cefetamet pivoxil

Cefetamet

Pharmacokinetic and Bioavailability Considerations

Oral Bioavailability Enhancement

Cefetamet itself exhibits poor oral bioavailability. The esterification to cefetamet pivoxil addresses this limitation by increasing lipophilicity, facilitating absorption across the intestinal membrane sigmaaldrich.cnasm.orgscielo.br. Studies have reported absolute bioavailabilities for cefetamet pivoxil tablets ranging from approximately 45% to 60% nih.govresearchgate.netuni-regensburg.de. This represents a substantial improvement over the expected bioavailability of cefetamet administered directly. Furthermore, the presence of food has been shown to enhance the bioavailability of cefetamet pivoxil tablets, suggesting a positive food effect that aids absorption nih.govresearchgate.netuni-regensburg.de.

Absorption, Distribution, and Elimination of Cefetamet

Once absorbed, cefetamet pivoxil is rapidly hydrolyzed to cefetamet nih.govresearchgate.net. Cefetamet is a third-generation cephalosporin (B10832234) with good distribution into interstitial fluid nih.gov. Its elimination is primarily renal, with the majority of the administered dose excreted unchanged in the urine nih.govresearchgate.netnih.gov. Renal clearance is directly proportional to creatinine (B1669602) clearance, indicating that renal function significantly impacts cefetamet's elimination nih.gov. The volume of distribution at steady-state for cefetamet is relatively small, consistent with other β-lactam antibiotics, suggesting limited tissue penetration beyond interstitial fluid nih.govnih.gov. The elimination half-life of cefetamet is approximately 2.2 hours in healthy subjects, but this can be significantly prolonged in patients with renal insufficiency nih.govnih.gov.

Comparative Bioavailability Studies

Comparative studies have evaluated the oral bioavailability of cefetamet pivoxil against other oral cephalosporins. For instance, clinical trials have indicated that cefetamet, when administered as cefetamet pivoxil, showed comparable or superior efficacy to other oral cephalosporins like cefadroxil (B1668780) and cefaclor (B193732) in treating various infections nih.gov. While specific comparative bioavailability data directly contrasting cefetamet pivoxil with all other oral cephalosporins is extensive, the general principle is that prodrug strategies like esterification are employed to achieve comparable or improved oral absorption profiles for poorly absorbed cephalosporins. For example, cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil are other orally administered cephalosporins that utilize similar ester prodrug strategies to enhance oral bioavailability scielo.br.

Cefetamet Pivoxil in the Context of Oral Cephalosporin Prodrugs

Advantages of Oral Cephalosporin Prodrugs

The development of orally active cephalosporins, often achieved through prodrug approaches, offers several advantages:

Patient Convenience: Oral administration is generally preferred by patients over parenteral routes, leading to improved compliance and potentially shorter treatment durations nih.govpatsnap.comslideshare.netallucent.com.

Improved Pharmacokinetic Profiles: Prodrugs can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to more predictable and effective drug exposure nih.govpatsnap.commdpi.comnih.govallucent.commdpi.com.

Broader Therapeutic Options: Enabling oral administration of potent cephalosporins expands treatment accessibility, particularly in outpatient settings.

Cost-Effectiveness: Oral formulations can be more cost-effective to manufacture and administer than injectable forms.

Cefetamet Pivoxil's Contribution to Oral Cephalosporin Therapy

Cefetamet pivoxil's introduction provided a valuable oral option within the third-generation cephalosporin class. Its efficacy against various pathogens, coupled with its favorable oral absorption profile, contributed to its clinical utility in treating community-acquired respiratory and urinary tract infections guidechem.com. Its development exemplifies how chemical modification, specifically ester prodrug formation, can transform a potent but poorly orally absorbed antibiotic into a clinically viable oral therapeutic agent.

Future Directions and Innovations in Cephalosporin Prodrug Design

The principles demonstrated by cefetamet pivoxil continue to inform ongoing research in prodrug design for antibiotics. Innovations focus on developing more sophisticated prodrug strategies, including targeted delivery systems, enzyme-specific activation, and combination prodrugs to combat antimicrobial resistance mdpi.comnih.govacs.orgewadirect.commdpi.comnih.gov. The ongoing challenge of bacterial resistance necessitates the continuous evolution of antibiotic delivery, and prodrug design remains a critical avenue for innovation in this field.

Compound List

Cefetamet Pivoxil

Cefetamet

Cephalosporin C

7-aminocephalosporanic acid (7-ACA)

Cephalothin (Cefalotin)

Penicillin N

6-aminopenicillanic acid (6-APA)

Cephamycins

Cephems

Cefteram

Ceftibuten

Amoxicillin

Clavulanic acid

Cefotaxime

Cefuroxime (B34974) axetil

Cefpodoxime (B17579) proxetil

Ceftriaxone

Cefdinir

Cefprozil

Cefditoren pivoxil

Cefepime

Ceftazidime

Ceftizoxime

Cefoxitin

Cefazolin

Cephalexin

Cefazedone

Cefotiam hexetil

Cefetamet pivoxil hydrochloride

Metabolic Pathways and Biotransformation Studies Non Clinical

Quantitative Analysis of Cefetamet (B193807) Pivoxyl and its Metabolites in In Vitro Systems

Analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed and validated for the quantitative determination of cefetamet and cefetamet pivoxil in biological matrices such as plasma and urine. These methods are essential for pharmacokinetic studies and understanding the drug's disposition.

In plasma samples, limits of quantification (LLOQ) have been established for both the prodrug and its active metabolite. For instance, one method reported an LLOQ of 0.2 µg/mL for cefetamet and 0.5 µg/mL for cefetamet pivoxil in plasma researchgate.net. Another LC-MS method reported an LLOQ of 5 ng/mL and a lower limit of detection (LLOD) of 2 ng/mL for cefetamet in plasma, with average recoveries ranging from 75.85% to 88.51% researchgate.net. Precision data from these studies indicate good reproducibility, with intra-assay coefficients of variation (CV) for cefetamet and cefetamet pivoxil in plasma being less than or equal to 1.5% and 2.3%, respectively researchgate.netresearchgate.net. Inter-assay precision for cefetamet was reported to be less than or equal to 2.4% researchgate.net.

Table 1: Quantitative Analysis Parameters for Cefetamet and Cefetamet Pivoxil in Plasma

| Analyte | Matrix | Limit of Quantification (LLOQ) | Limit of Detection (LLOD) | Average Recovery (%) | Intra-Assay Precision (RSD, %) | Inter-Assay Precision (RSD, %) | Citation |

| Cefetamet | Plasma | 0.2 µg/mL | N/A | 75.85-88.51 | ≤ 1.5 | ≤ 2.4 | researchgate.netresearchgate.net |

| Cefetamet Pivoxil | Plasma | 0.5 µg/mL | N/A | N/A | ≤ 2.3 | N/A | researchgate.net |

The stability of cefetamet pivoxil in biological samples, particularly plasma, is a critical consideration for accurate quantitative analysis. While cefetamet itself is stable in human plasma when stored at -20 °C for three months or at 22 °C for 24 hours, the prodrug ester, cefetamet pivoxil, can be extremely unstable in plasma, with over 70% degradation observed within 1 hour researchgate.netresearchgate.net. This necessitates rapid sample processing and storage to prevent degradation.

Role of Specific Enzymes (e.g., Esterases) in Metabolic Conversion

Cefetamet pivoxil is designed as an ester prodrug, meaning it requires enzymatic cleavage to release the active drug, cefetamet pharmacologycanada.org. The primary metabolic pathway for cefetamet pivoxil is the hydrolysis of its pivaloyloxymethyl ester moiety. This hydrolysis is predominantly mediated by esterases, which are widely distributed in the gastrointestinal tract, liver, and plasma researchgate.netpharmacologycanada.orgsigmaaldrich.cnnih.govresearchgate.net.

Upon oral administration, cefetamet pivoxil undergoes rapid deesterification, primarily in the intestinal wall and/or liver, through the action of esterases, including carboxylesterases researchgate.netnih.govsparkjadesd.com. This enzymatic conversion releases the active cefetamet into the systemic circulation nih.gov. The efficient hydrolysis by esterases is a key feature of this prodrug strategy, ensuring the timely delivery of the active antibiotic.

Identification and Structural Characterization of Phase I and Phase II Metabolites (beyond simple hydrolysis)

The principal biotransformation of cefetamet pivoxil is the hydrolysis of the ester bond, yielding cefetamet and pivalic acid, along with formaldehyde. Cefetamet is the active microbiologically active metabolite responsible for the antibacterial effects researchgate.netnih.govnih.govnih.gov.

The reviewed literature primarily describes this hydrolysis as the main metabolic event. There is limited explicit information detailing further Phase I (e.g., oxidation, reduction, hydrolysis of other functional groups) or Phase II (e.g., glucuronidation, sulfation, acetylation) metabolic transformations of cefetamet itself in non-clinical studies. The focus of the research appears to be on the activation of the prodrug to the active cefetamet. Therefore, based on the available data, the primary metabolic pathway for cefetamet pivoxil is the esterase-mediated hydrolysis to cefetamet, which is then primarily eliminated unchanged by the kidney nih.gov.

Comparative Biotransformation Profiles with Other Prodrugs or Cephalosporins

The biotransformation and degradation profiles of cefetamet pivoxil can be compared with other orally administered cephalosporin (B10832234) prodrugs, such as cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil, particularly in terms of their stability and hydrolysis in different environments.

Studies comparing the degradation of cefetamet pivoxil (CAT) with cefuroxime axetil (CAE) and cefpodoxime proxetil (CPD) in phosphate (B84403) buffer and human intestinal juice at pH 7.4 revealed differences in their degradation kinetics and products nih.gov. Generally, degradation proceeded faster in intestinal juice than in phosphate buffer for all three prodrugs. For cefetamet pivoxil, the half-life (t1/2) was approximately 0.78 hours in intestinal juice, compared to 4.3 hours in phosphate buffer. This indicates a more rapid enzymatic hydrolysis in the intestinal environment, consistent with its prodrug activation.

Table 2: Comparative Degradation Half-Lives (t1/2) of Cephalosporin Prodrug Esters

| Prodrug Ester | Incubation Medium | Half-Life (t1/2) (hours) | Citation |

| Cefetamet Pivoxil (CAT) | Phosphate Buffer (pH 7.4) | 4.3 | nih.gov |

| Intestinal Juice (pH 7.4) | 0.78 | nih.gov | |

| Cefuroxime Axetil (CAE) | Phosphate Buffer (pH 7.4) | 1.6 (both diastereoisomers) | nih.gov |

| Intestinal Juice (pH 7.4) | 0.37, 0.93 (diastereoisomers) | nih.gov | |

| Cefpodoxime Proxetil (CPD) | Phosphate Buffer (pH 7.4) | 2.2 | nih.gov |

| Intestinal Juice (pH 7.4) | 0.18, 0.98 (diastereoisomers) | nih.gov |

These comparisons highlight how different prodrug ester structures and their susceptibility to enzymatic hydrolysis influence their stability and activation rates in biological fluids. The faster degradation of cefetamet pivoxil in intestinal juice compared to buffer is indicative of efficient esterase-mediated cleavage, which is essential for its oral absorption and subsequent therapeutic effect.

Compound List:

Cefetamet pivoxil

Cefetamet

Cefuroxime axetil

Cefpodoxime proxetil

Advanced Analytical Methodologies for Cefetamet Pivoxyl and Its Metabolites in Research

Rigorous Method Validation Parameters for Academic Research

Precision Analysis: Intra-assay and Inter-assay Variability

Precision is a critical parameter in analytical method validation, reflecting the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For Cefetamet (B193807) pivoxyl and its active metabolite, Cefetamet, studies have demonstrated high precision.

Intra-assay precision , which measures the variability within a single run, has been reported as less than or equal to 1.5% for Cefetamet and less than or equal to 2.3% for Cefetamet pivoxyl in plasma analysis researchgate.nettsijournals.comjetir.orgsci-hub.se.

Inter-assay precision , reflecting the variability between different runs, has shown a coefficient of variation (CV) of less than or equal to 2.4% for Cefetamet researchgate.nettsijournals.comjetir.orgsci-hub.se. Specific inter-assay precision data for this compound was not explicitly detailed in the reviewed literature.

Table 1: Precision Analysis of Cefetamet and this compound

| Analyte | Precision Type | Variability (CV%) | Reference |

| Cefetamet | Intra-assay | ≤ 1.5% | researchgate.nettsijournals.comjetir.orgsci-hub.se |

| This compound | Intra-assay | ≤ 2.3% | researchgate.nettsijournals.comjetir.orgsci-hub.se |

| Cefetamet | Inter-assay | ≤ 2.4% | researchgate.nettsijournals.comjetir.orgsci-hub.se |

| This compound | Inter-assay | Not specified | - |

Accuracy and Recovery Assessment

Accuracy, defined as the closeness of the test results to the true value, and recovery, the proportion of analyte recovered from the sample matrix, are essential for validating analytical methods.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are critical for detecting and quantifying analytes at low concentrations, particularly in biological fluids.

For Cefetamet and this compound in plasma, the LOQ values have been established at 0.2 µg/ml and 0.5 µg/ml, respectively researchgate.nettsijournals.com.

Other studies have reported LOD values for Cefetamet pivoxil hydrochloride in formulations as low as 0.0177 µg/ml researchgate.net, and for Cefetamet in plasma at 100 ng/ml tandfonline.com. For Cefetamet in plasma, an LOD of 0.025 µg/ml has also been reported tsijournals.com. LOD values for other cephalosporins have been reported in the range of 0.005 mg/L to 0.1 µg/ml researchgate.netsci-hub.sedoctorlib.org.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cefetamet and this compound

| Analyte | Matrix | LOD | LOQ | Method | Reference |

| Cefetamet | Plasma | 0.025 µg/ml | Not specified | HPLC | tsijournals.com |

| Cefetamet | Plasma | 100 ng/ml | Not specified | HPLC | tandfonline.com |

| This compound | Plasma | Not specified | 0.5 µg/ml | HPLC | researchgate.nettsijournals.com |

| This compound | Plasma | 0.0177 µg/ml | 0.0535 µg/ml | HPLC | researchgate.net |

| Cefetamet Pivoxil HCl | Formulation | Not specified | Not specified | HPLC | sci-hub.se |

Sample Preparation Techniques for Various Research Matrices

Effective sample preparation is paramount for the successful analysis of this compound and its metabolites, especially given the compound's reported instability in plasma. Common techniques employed include:

Plasma: Protein precipitation is a widely used method, often achieved using perchloric acid researchgate.net or acetonitrile (B52724) researchgate.net. The supernatant is then analyzed. In some protocols, samples are directly diluted with the mobile phase tandfonline.com. Due to the instability of this compound in plasma, immediate sample collection into vacutainers containing citric acid and sodium fluoride, followed by rapid processing, is recommended researchgate.nettsijournals.comsci-hub.se.

Urine: Urine samples typically require simple dilution with water researchgate.net or a mobile phase before analysis researchgate.net.

Other Matrices: For matrices like milk, extraction using formic acid followed by purification with a Hypercarb cartridge prior to LC-MS/MS analysis has been utilized wbc.poznan.pl. Solid Phase Extraction (SPE) is also a common technique for environmental samples like water researchgate.net.

Application of Analytical Methods in Prodrug Stability and In Vitro Bioconversion Studies

The analytical methods developed for this compound and Cefetamet play a vital role in understanding the prodrug's behavior in biological systems.

Prodrug Stability: this compound is known to be highly unstable in plasma, with significant degradation occurring within an hour researchgate.nettsijournals.comsci-hub.se. Analytical methods are essential for monitoring this degradation under various storage conditions and for evaluating the effectiveness of stabilization strategies. Studies have investigated the kinetics of cefetamet pivoxil hydrolysis in solid phase and in solution, examining the influence of pH, temperature, and buffer composition on its stability researchgate.netrajpub.com.

In Vitro Bioconversion: Cefetamet pivoxil serves as a prodrug, undergoing hydrolysis to release the active Cefetamet metabolite. Analytical techniques are indispensable for quantifying the concentration of Cefetamet in biological fluids (e.g., plasma, urine) after the administration of Cefetamet pivoxil. This allows researchers to track the rate and extent of bioconversion, assess pharmacokinetic profiles, and understand the drug's absorption and distribution in vivo tsijournals.comtandfonline.comrajpub.com. The ability of HPLC and LC-MS/MS to differentiate between the prodrug and its active metabolite is crucial for these studies.

Table 3: Accuracy and Recovery Assessment for Cefetamet and Related Compounds

| Analyte | Matrix | Parameter | Value Range | Method | Reference |

| This compound | Plasma | Accuracy (Intra) | 99.8% - 105.2% | HPLC | researchgate.net |

| This compound | Plasma | Accuracy (Inter) | 99.0% - 102.8% | HPLC | researchgate.net |

| Cefetamet Sodium | Plasma | Recovery | 98.6% - 105.9% | HPLC | sci-hub.seresearchgate.net |

| This compound | Plasma | Recovery | 98% - 103% | HPLC | sci-hub.se |

| Other Cephalosporins | Milk | Recovery | 65.1% - 114.4% | UPLC-MS/MS | wbc.poznan.pl |

| PhACs | Seawater | Recovery | 69% - 112% | UHPLC-MS/MS | indexcopernicus.com |

Compound Name List:

Cefetamet

Cefetamet pivoxil

Cefetamet pivoxil hydrochloride

Structure Activity Relationship Sar and Prodrug Design Principles

Influence of the Pivaloyloxymethyl Moiety on Prodrug Activation and Bioperformance

Cefetamet (B193807) pivoxil is characterized by the presence of a pivaloyloxymethyl ester group attached to the carboxylic acid moiety of cefetamet. This esterification is a critical prodrug strategy designed to improve lipophilicity, thereby facilitating absorption across the gastrointestinal tract. Upon absorption, the pivaloyloxymethyl ester is rapidly hydrolyzed, primarily by esterases in the intestinal juice and systemic circulation, to release the active cefetamet and pivalic acid. nih.govasm.orgencyclopedia.pubepo.org Studies have indicated that this rapid hydrolytic cleavage to the biologically active Δ³-cephalosporin is the predominant activation pathway in intestinal juice, rather than isomerization to an inactive Δ²-isomer. nih.govasm.org The pivaloyloxymethyl ester's presence has been shown to enhance oral bioavailability compared to the parent drug, which suffers from poor oral absorption due to its hydrophilic nature. karger.comasm.orgresearchgate.netepo.org While food intake can delay the absorption of cefetamet pivoxil syrup formulations, it generally does not significantly affect the extent of absorption and may even improve bioavailability by approximately 30% when administered within a specific timeframe around meals. karger.com The mechanism by which food enhances bioavailability is speculated to involve improved dissolution of the ester or the blocking of premature hydrolysis in the gut lumen. karger.com

Chemical Structural Features Contributing to Cefetamet's Antimicrobial Activity

The core structure of cefetamet, like other cephalosporins, is the cephem nucleus, which is essential for its antibacterial activity. wikipedia.org The antimicrobial potency and spectrum of cefetamet are influenced by specific substituents on this nucleus. Key features contributing to its broad-spectrum activity, particularly against Gram-negative bacteria, include the aminothiazolyl group and the methoxyimino moiety at the C-7 position of the acyl side chain. nih.govasm.orgbionity.comscispace.comresearchgate.net These substituents confer stability against many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics. nih.govbionity.com The methoxyimino group, in particular, provides significant enhancement of activity and resistance to β-lactamase inactivation. asm.org The aminothiazolyl ring contributes to improved activity, especially against Gram-negative bacteria. asm.org While specific details on cefetamet's interaction with penicillin-binding proteins (PBPs) are not explicitly detailed in the provided snippets, cephalosporins generally exert their bactericidal effect by binding to PBPs, which are essential enzymes involved in bacterial cell wall synthesis, thereby inhibiting cell wall formation and leading to bacterial lysis. encyclopedia.pubwikipedia.org

Computational and In Silico Approaches in Prodrug Design and SAR Prediction

Computational and in silico methods are increasingly vital in modern drug discovery for predicting structure-activity relationships (SAR) and optimizing prodrug design. These techniques allow for the exploration of molecular interactions and properties without extensive experimental work. mdpi.comnih.govmdpi.comselvita.comf1000research.comresearchgate.netpremier-research.comnih.gov Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are among the computational tools employed. mdpi.comnih.govf1000research.comnih.gov QSAR models, for instance, can correlate structural features with biological activity, aiding in the design of novel compounds with improved efficacy. researcher.lifenih.govf1000research.com In silico approaches can predict binding affinities between enzymes and prodrug substrates, facilitating the optimization of prodrug structures for efficient enzymatic cleavage and release of the active drug. mdpi.comnih.govmdpi.com For example, computational modeling can help predict optimal linker lengths in prodrug conjugates or identify specific molecular domains responsible for interactions with excipients. mdpi.comresearchgate.net These methods enable a more empirical and efficient development process by guiding structural modifications to enhance prodrug activation and bioperformance. nih.govmdpi.com

Emerging Research Avenues and Future Directions for Cefetamet Pivoxyl Studies

Exploration of Advanced Synthetic Methodologies for Improved Yield and Purity

The efficiency of synthesizing Cefetamet (B193807) Pivoxyl is critical for its large-scale production and economic viability. Traditional synthetic routes have often been complex, involving multiple steps and harsh conditions that can compromise both yield and purity. google.com Current research is focused on optimizing these processes through novel chemical pathways and purification techniques.

Recent advancements have concentrated on streamlining the synthesis of the key intermediate, cefetamet acid, and improving the subsequent esterification step. google.com One innovative approach simplifies the process by proceeding with direct esterification of sodium cefetamet without its prior separation, resulting in a purer final product that meets pharmacopoeia standards without requiring secondary refining. google.com Another strategy involves the development of new crystallization methods. For instance, a method for preparing a specific crystal form (Form II) of Cefetamet pivoxyl hydrochloride has been developed, which involves dissolving the crude product in methanol and then inducing crystallization by adding water. google.com This process has been shown to yield a product with a purity of 99.6% and a yield of 81.5%. google.com

A comparative analysis of different synthetic routes highlights the advantages of these modern methodologies. The Direct Acylation Method, for example, has been shown to increase the yield to 82% with a purity of 92%, a significant improvement over more traditional, multi-step approaches. inlibrary.uz These optimized processes not only enhance efficiency but also align with the principles of green chemistry by reducing waste and the use of harsh reagents. google.cominlibrary.uz

| Synthetic Methodology | Key Innovation | Reported Yield | Reported Purity (HPLC) | Reference |

|---|---|---|---|---|

| Traditional Method | Multi-step synthesis with protection/deprotection | Lower | Variable, often requires extensive purification | google.com |

| Optimized Intermediate Synthesis | Improved synthesis of cefetamet acid | Improved | Improved | google.com |

| Single-Step Esterification | Direct esterification of unseparated sodium cefetamet | High | >99% | google.com |

| Direct Acylation Method | Streamlined pathway with fewer steps | 82% | 92% | inlibrary.uz |

| Novel Crystallization (Form II) | Methanol/water solvent system for crystallization | 81.5% - 86.4% | 99.5% - 99.6% | google.com |

Deeper Elucidation of Stereochemical Influences on Prodrug Activation

The therapeutic efficacy of this compound is intrinsically linked to its specific three-dimensional structure. The core of the molecule possesses a defined stereochemistry, designated as (6R,7R), which is crucial for the antibacterial activity of the active metabolite, cefetamet. This specific configuration allows the beta-lactam ring to effectively bind to and inhibit Penicillin-Binding Proteins (PBPs) in bacteria, thereby disrupting cell wall synthesis and leading to bacterial cell death. nih.gov

This compound is a prodrug, meaning it is administered in an inactive form and must be converted into the active cefetamet in vivo. This conversion is achieved through the hydrolysis of the pivaloyloxymethyl ester group by esterase enzymes present in the human body, particularly in the intestinal wall and blood. The efficiency of this enzymatic cleavage is a key determinant of the drug's bioavailability. nih.govnih.gov

Future research is aimed at a more profound understanding of how the stereochemistry of the entire molecule influences this activation process. While the (6R,7R) configuration of the beta-lactam core is essential for the final antibacterial action, subtle stereochemical features of the pivoxyl ester side chain could potentially influence the rate and extent of its hydrolysis by human esterases. Studies in this area would involve synthesizing different stereoisomers of the prodrug and evaluating their activation kinetics. Such research could lead to the design of next-generation cephalosporin (B10832234) prodrugs with optimized absorption and bioavailability, ensuring that a higher concentration of the active drug reaches the site of infection.

Development of Novel In Vitro Models for Antimicrobial Resistance Prediction

The increasing prevalence of antimicrobial resistance necessitates the development of advanced laboratory models that can accurately predict the emergence and evolution of resistant bacterial strains. mdpi.com Traditional susceptibility testing provides a static measurement of resistance, but new dynamic models are being explored to simulate the complex interactions between an antibiotic, the host, and the pathogen over time.

For Cefetamet, future research will likely employ several innovative in vitro systems:

Hollow Fiber Infection Models (HFIM): These systems mimic human pharmacokinetics by allowing for the continuous infusion of the drug and removal of waste, simulating the drug concentration changes that occur in a patient's body. mdpi.com By exposing a bacterial population to fluctuating concentrations of cefetamet over an extended period, researchers can observe the selection of resistant mutants and determine the pharmacokinetic/pharmacodynamic thresholds that suppress resistance.

Adaptive Laboratory Evolution (ALE): In ALE experiments, bacteria are cultured for numerous generations in the presence of gradually increasing concentrations of an antibiotic. mdpi.com This method accelerates the evolution of resistance, allowing scientists to identify the specific genetic mutations that confer resistance to cefetamet. Techniques like the Microbial Evolution and Growth Arena (MEGA) plate provide a powerful visual medium to observe this evolutionary race between bacteria and the drug. mdpi.com

Human Microphysiology Systems (MPS): Also known as "organs-on-a-chip," these models use human cells to create complex tissue structures that better replicate the environment of a human infection. criver.com For example, a lung-on-a-chip model could be used to study how cefetamet performs against a respiratory pathogen in a more biologically relevant context, providing insights into both efficacy and the potential for resistance to develop within host tissues.

| In Vitro Model | Principle of Operation | Application for this compound Research |

|---|---|---|

| Hollow Fiber Infection Model (HFIM) | Simulates human drug pharmacokinetics in a continuous culture system. | Determine drug exposure levels that prevent the emergence of cefetamet-resistant mutants. |

| Adaptive Laboratory Evolution (ALE) | Exposes bacteria to escalating drug concentrations over many generations. | Identify the genetic pathways and specific mutations leading to cefetamet resistance. |

| Microbial Evolution and Growth Arena (MEGA) Plate | A large petri dish with a spatial gradient of antibiotic concentrations. | Visually track the spatial and temporal evolution of resistance to cefetamet. |

| Human Microphysiology Systems (MPS) | Microfluidic devices containing cultured human cells to mimic organ function. | Evaluate cefetamet's efficacy and resistance development in a more realistic host-pathogen environment (e.g., lung or kidney models). |

Integration of Multi-Omics Approaches in Understanding Compound-Biological System Interactions

To gain a holistic understanding of how this compound interacts with both pathogens and the host, researchers are turning to multi-omics approaches. elifesciences.org This strategy involves the simultaneous analysis of multiple layers of biological information—such as the genome, transcriptome, proteome, and metabolome—to create a comprehensive picture of the drug's effects. mdpi.com

The application of multi-omics to Cefetamet research can provide invaluable insights:

Transcriptomics (RNA-seq): By analyzing the complete set of RNA transcripts in bacteria exposed to cefetamet, researchers can identify which genes are activated or suppressed in response to the drug. This could reveal novel defense mechanisms, such as the upregulation of efflux pumps or alternative cell wall synthesis pathways. nih.gov

Proteomics: This involves the large-scale study of proteins. Comparing the proteome of treated versus untreated bacteria can show how cefetamet alters the expression of key proteins, including its primary targets (PBPs) and resistance enzymes like beta-lactamases. nih.gov

Metabolomics: This is the study of metabolites within a biological system. Metabolomic profiling can reveal how cefetamet disrupts essential bacterial metabolic pathways, providing a detailed view of the biochemical consequences of cell wall inhibition and potentially identifying secondary targets. mdpi.com

Integrating these datasets offers a powerful, systems-level view of the drug's mechanism of action and the complex bacterial response. elifesciences.orgfrontiersin.org This approach can uncover previously unknown resistance mechanisms, identify biomarkers for susceptibility, and ultimately guide the development of combination therapies that can overcome or prevent the emergence of cefetamet-resistant pathogens.

Q & A

Q. How can researchers optimize experimental models to study this compound’s penetration into cerebrospinal fluid (CSF)?

- Answer : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell monolayers) with LC-MS/MS quantification. Validate in infected animal models (e.g., meningitis-induced rabbits) with serial CSF sampling. Adjust for protein binding differences between plasma and CSF .

Data Interpretation & Reporting

Q. What frameworks guide the integration of this compound’s preclinical and clinical data into a cohesive theoretical model?

Q. How should conflicting stability data on this compound in tropical climates be addressed methodologically?

- Answer : Conduct accelerated stability studies (40°C/75% RH) per ICH Q1A, comparing formulations with/without desiccants. Use Arrhenius modeling to predict shelf life. Pair with real-world data loggers in clinical settings to validate degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.